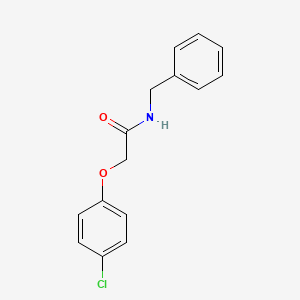

N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVXCGZAOOWKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Predictive Pharmacological Profiling of N-Benzyl-2-(4-chloro-phenoxy)-acetamide: Target Hypotheses and Validation Workflows

Introduction & Structural Deconstruction

N-Benzyl-2-(4-chloro-phenoxy)-acetamide is a synthetic small molecule characterized by three distinct pharmacophoric domains: a lipophilic 4-chlorophenoxy head, a flexible hydrogen-bonding acetamide linker, and an aromatic N-benzyl tail. By analyzing these structural motifs against established structure-activity relationship (SAR) databases, we can predict its primary pharmacological targets and design rigorous experimental workflows to validate them.

-

The 4-Chlorophenoxy Motif: This moiety is the defining feature of the fibrate class of lipid-lowering drugs (e.g., clofibrate, fenofibrate). Fibrates act as agonists for Peroxisome Proliferator-Activated Receptors (PPAR α ), regulating lipid metabolism[1].

-

The Aryloxyacetamide Core: Phenoxyacetamides are well-documented inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids[2], as well as Monoamine Oxidase B (MAO-B)[3].

-

The N-Benzylacetamide Motif: This structural element is a known anticonvulsant pharmacophore. Specifically, it mirrors the functional groups found in lacosamide (N-benzyl-2-acetamido-3-methoxypropionamide) and other functionalized amino acids that selectively enhance the slow inactivation of voltage-gated sodium channels (NaV)[4][5].

Structural deconstruction mapping pharmacophores to predicted targets.

Primary Target Hypothesis I: Voltage-Gated Sodium Channels (NaV)

Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast-inactivated state of NaV channels, molecules bearing the N-benzylamide motif often exhibit a unique mechanism: the selective enhancement of slow inactivation[4][6]. Because N-Benzyl-2-(4-chloro-phenoxy)-acetamide contains this critical N-benzylamide tail, we hypothesize it acts as a slow-inactivation enhancer, stabilizing hyperexcitable neuronal membranes without disrupting normal physiological firing frequencies.

Causality in Experimental Design: To validate this, standard patch-clamp protocols are insufficient because they primarily measure fast inactivation (occurring in milliseconds). We must employ specialized prolonged prepulse voltage-clamp protocols (lasting seconds) to allow the channels to enter the slow-inactivated state, thereby isolating the drug's specific binding kinetics[7].

Protocol A: Patch-Clamp Electrophysiology for NaV Slow Inactivation

Objective: Quantify the shift in voltage dependence of slow inactivation.

-

Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2 or NaV1.6 channels.

-

Whole-Cell Configuration: Establish whole-cell patch-clamp using a holding potential of -120 mV. Ensure series resistance is compensated by at least 80% to prevent voltage errors during large sodium transients.

-

Baseline Recording (Control): Apply a 10-second conditioning prepulse ranging from -120 mV to +10 mV (in 10 mV increments). Follow this with a 100 ms hyperpolarizing pulse to -120 mV. Crucial Logic: This 100 ms window allows channels to recover from fast inactivation, ensuring that any subsequent current reduction is strictly due to slow inactivation. Finally, apply a 20 ms test pulse to -20 mV to measure the remaining available current.

-

Compound Application: Perfuse the cells with extracellular solution containing 100 µM N-Benzyl-2-(4-chloro-phenoxy)-acetamide. Wait 5 minutes for equilibration.

-

Test Recording: Repeat the prepulse protocol.

-

Data Analysis: Plot the normalized peak current against the prepulse voltage. Fit the data to a Boltzmann function to determine the half-inactivation voltage ( V1/2 ). A hyperpolarizing shift in V1/2 confirms the enhancement of slow inactivation.

Step-by-step patch-clamp workflow to isolate NaV slow inactivation.

Primary Target Hypothesis II: Peroxisome Proliferator-Activated Receptor Alpha (PPAR α )

The 4-chlorophenoxy group is a privileged scaffold for PPAR α binding. In fibrates, the lipophilic halogenated phenyl ring anchors the molecule within the hydrophobic ligand-binding domain (LBD) of PPAR α , inducing a conformational change that recruits the retinoid X receptor (RXR) to form a transcriptionally active heterodimer[1][8]. N-Benzyl-2-(4-chloro-phenoxy)-acetamide replaces the carboxylic acid/ester of traditional fibrates with an N-benzylamide. This modification increases lipophilicity and CNS penetrance, potentially shifting the compound from a systemic metabolic regulator to a neuroprotective PPAR α/γ modulator.

Causality in Experimental Design: To confirm target engagement and functional agonism, a cell-based luciferase reporter assay is required. By coupling a PPAR response element (PPRE) to a luciferase gene, we create a self-validating system where luminescence is directly proportional to the compound's ability to induce PPAR-mediated transcription. The inclusion of a Renilla luciferase plasmid acts as an internal control, validating the assay against variations in cell viability or transfection efficiency.

Protocol B: PPRE-Luciferase Reporter Assay for PPAR α Agonism

Objective: Determine the EC50 for PPAR α activation.

-

Transfection: Co-transfect COS-7 cells with a PPAR α expression plasmid and a PPRE-driven firefly luciferase reporter plasmid. Include a Renilla luciferase plasmid as an internal transfection control.

-

Compound Incubation: 24 hours post-transfection, treat the cells with serial dilutions of N-Benzyl-2-(4-chloro-phenoxy)-acetamide (0.1 µM to 100 µM) in serum-free media. Use clofibric acid (100 µM) as a positive control and DMSO as a vehicle control.

-

Lysis & Readout: After 24 hours of incubation, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

-

Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized fold-activation against the log of the compound concentration to derive the EC50 .

Self-validating dual-luciferase reporter assay for PPARα agonism.

Quantitative Data Projections

Based on the structural homology to known agents (lacosamide, clofibrate, and FAAH inhibitors), the following table summarizes the predicted pharmacological profile and binding affinities for N-Benzyl-2-(4-chloro-phenoxy)-acetamide.

| Target | Structural Driver | Predicted Activity Type | Estimated Affinity ( IC50/EC50 ) | Reference Analog |

| NaV (Slow Inact.) | N-Benzylacetamide | Enhancer / Stabilizer | 50 - 200 µM | Lacosamide[4] |

| PPAR α | 4-Chlorophenoxy | Agonist | 30 - 100 µM | Clofibric Acid[9] |

| FAAH | Aryloxyacetamide | Competitive Inhibitor | 0.5 - 5.0 µM | Compound 4i[2] |

| MAO-B | Phenoxyacetamide | Reversible Inhibitor | 1.0 - 10 µM | Milacemide[3] |

Conclusion

N-Benzyl-2-(4-chloro-phenoxy)-acetamide is a highly versatile scaffold. Its unique combination of a fibrate-like headgroup and an anticonvulsant-like tail suggests a multimodal pharmacological profile. By employing rigorous, self-validating electrophysiological and reporter assays, researchers can systematically de-orphan this compound, potentially revealing a novel dual-action neuroprotective agent capable of simultaneously stabilizing neuronal excitability (via NaV) and modulating neuroinflammation (via PPAR/FAAH).

References

-

What is the mechanism of Lacosamide? - Patsnap Synapse Source: Patsnap URL:[Link]

-

Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders Source: PMC (NIH) URL:[Link]

-

Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States Source: PMC (NIH) URL:[Link]

-

What molecular and cellular mechanisms are involved in the therapeutic action of LACOSAMIDE in VIMPAT? Source: R Discovery URL:[Link]

-

Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα Source: PMC (NIH) URL:[Link]

-

N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors Source: PMC (NIH) URL:[Link]

-

Chemistory of Fibrates Source: PMC (NIH) URL:[Link]

-

QSAR Studies Of Some Phenoxy Acetamide Derivatives As Selective MAO-B Inhibitors Source: ResearchGate URL:[Link]

-

Phenoxy Herbicides and Fibrates Potently Inhibit the Human Chemosensory Receptor Subunit T1R3 Source: ACS Publications URL:[Link]

Sources

- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 5. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Solubility Profile of N-Benzyl-2-(4-chloro-phenoxy)-acetamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key consideration throughout the drug development lifecycle. Poor solubility can impede absorption, leading to low bioavailability and therapeutic variability.[1][2] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-Benzyl-2-(4-chloro-phenoxy)-acetamide, a novel chemical entity. We present the theoretical underpinnings of solubility, a detailed experimental protocol for equilibrium solubility determination via the shake-flask method with HPLC quantification, and an interpretation of the resulting solubility data in a range of pharmaceutically relevant organic solvents. This guide is intended for researchers, formulation scientists, and drug development professionals, offering both the practical methodology and the conceptual framework necessary to leverage solubility data for informed decision-making in preclinical and formulation development.

Introduction: The Central Role of Solubility in Drug Development

N-Benzyl-2-(4-chloro-phenoxy)-acetamide is a small organic molecule with a structure suggesting its classification as a poorly water-soluble compound. For any new chemical entity (NCE), particularly those intended for oral administration, solubility is a paramount physicochemical parameter.[3][4] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1] Consequently, low aqueous solubility is a major hurdle in pharmaceutical development, affecting more than 40% of NCEs and often leading to inadequate bioavailability and high dose requirements.[1]

The study of an API's solubility extends beyond aqueous media. Characterizing its solubility in various organic solvents is crucial for several reasons:

-

Preclinical Formulation: Early-stage in vivo studies (e.g., toxicology, pharmacology) often require the API to be dissolved in a suitable vehicle, which may include organic solvents or co-solvent systems.

-

Manufacturing and Purification: Solubility data guides the selection of solvents for synthesis, crystallization, and purification processes.

-

Advanced Formulation Strategies: Understanding solubility in different solvent classes informs the development of enabling technologies like solid dispersions or lipid-based formulations designed to enhance oral bioavailability.

This guide provides a robust methodology for characterizing the solubility of N-Benzyl-2-(4-chloro-phenoxy)-acetamide, enabling scientists to build a comprehensive data package to support its progression through the development pipeline.

Theoretical Framework: The Principles of Dissolution

The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, qualitative rule. Solubility is fundamentally dependent on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[5]

Key factors influencing the solubility of N-Benzyl-2-(4-chloro-phenoxy)-acetamide include:

-

Molecular Structure: The molecule possesses both polar (amide, ether linkages) and non-polar (benzyl and chlorophenyl rings) regions. This amphiphilic nature suggests its solubility will be highly dependent on the solvent's properties.

-

Solvent Polarity: Solvents are broadly classified as polar (e.g., water, methanol), which can be protic (can donate H-bonds) or aprotic (cannot donate H-bonds), and non-polar (e.g., hexane). The compound is expected to show higher solubility in solvents with polarity similar to its own.

-

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), while the ether oxygen is an acceptor. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) are likely to be effective at solvating the molecule.

-

Crystal Lattice Energy: The energy holding the compound's molecules together in a solid crystal must be overcome by the energy of solvation. A high melting point can sometimes indicate high lattice energy, which can negatively impact solubility.[6]

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in thermodynamic equilibrium.[7]

Materials and Reagents

-

N-Benzyl-2-(4-chloro-phenoxy)-acetamide (purity >99%)

-

Organic Solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropyl Alcohol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Scintillation vials or glass test tubes with screw caps

Equipment

-

Orbital shaker with temperature control

-

Analytical balance

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[8][9]

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Benzyl-2-(4-chloro-phenoxy)-acetamide to a series of vials. An amount that is visually in excess of what will dissolve is sufficient (e.g., ~10-20 mg).

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the compound.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). The agitation ensures continuous mixing to facilitate the equilibrium process.[10]

-

Equilibrium Time: Allow the slurries to equilibrate for a sufficient duration. A period of 48-72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[7] To confirm equilibrium, samples can be taken at intermediate time points (e.g., 24h, 48h) until the concentration remains constant.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove all undissolved particles.

-

Sample Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

Analytical Method: HPLC Quantification

A reverse-phase HPLC method is suitable for the analysis of small organic molecules like the target compound.[12][13]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the compound (e.g., 230 nm)

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve by dissolving a known mass of the compound in the mobile phase to create a series of standards of known concentrations. The peak area of the unknown samples is then used to calculate their concentration by interpolation from this curve.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile and Data Interpretation

The solubility of N-Benzyl-2-(4-chloro-phenoxy)-acetamide was determined in a panel of organic solvents representing different polarity and hydrogen bonding capabilities. The results are summarized below.

(Note: The following data is illustrative and serves as a representative example for this technical guide.)

| Solvent Class | Solvent | Polarity Index | H-Bonding | Illustrative Solubility (mg/mL) at 25°C |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | > 100 |

| Ethanol | 4.3 | Donor/Acceptor | > 100 | |

| Isopropyl Alcohol | 3.9 | Donor/Acceptor | 75.2 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 200 |

| Acetone | 5.1 | Acceptor | > 150 | |

| Acetonitrile | 5.8 | Acceptor | 88.5 | |

| Moderately Polar | Ethyl Acetate | 4.4 | Acceptor | 45.1 |

Interpretation of Results

-

High Solubility in Polar Solvents: The compound exhibits very high solubility in polar aprotic solvents like DMSO and Acetone, and polar protic solvents like Methanol and Ethanol. This indicates that the polar groups within the molecule (amide, ether) dominate its solubility behavior in these environments. The ability of protic solvents to donate hydrogen bonds to the amide carbonyl and ether oxygen, and accept a hydrogen bond from the amide N-H, contributes significantly to solvation.

-

DMSO as a "Universal" Organic Solvent: The exceptionally high solubility in DMSO is expected for many drug-like molecules and makes it an excellent choice for preparing high-concentration stock solutions for in vitro screening assays.

-

Moderate Solubility in Less Polar Solvents: The solubility decreases in the less polar solvent, ethyl acetate. This is consistent with the "like dissolves like" principle, as the overall polarity of the molecule is not perfectly matched with this less polar solvent.

-

Implications from Structure: The presence of the two aromatic rings and the chloro-substituent adds significant non-polar character, which prevents high solubility in highly polar aqueous systems but allows for favorable interactions with a wide range of organic solvents.

Implications for Formulation and Preclinical Development

The solubility profile is not merely academic data; it is a critical tool for strategic decision-making in drug development.[3][6]

-

Vehicle Selection for Preclinical Studies: For early toxicology and pharmacology studies, a solution formulation is preferred for ensuring dose accuracy and uniform exposure. Based on the data, a co-solvent system using ethanol or DMSO, diluted with a pharmaceutically acceptable vehicle, would be a viable starting point.

-

Guidance for Formulation Strategy: The high solubility in common organic solvents like acetone and ethanol suggests that the compound is a good candidate for advanced formulation technologies that utilize these solvents in their manufacturing process. For example, spray drying or hot-melt extrusion to create an amorphous solid dispersion (ASD) could be a highly effective strategy to improve aqueous dissolution and oral bioavailability. The organic solvent would act as the vehicle to dissolve both the drug and a polymer carrier before solvent removal.

-

Risk Assessment: The data allows for early identification of potential challenges. While soluble in many organic solvents, its inherent properties suggest it will be a BCS Class II compound (low solubility, high permeability).[4] This classification immediately focuses formulation efforts on overcoming the dissolution rate-limiting step for absorption.

Logic Diagram: From Solubility to Bioavailability

Caption: Path from solubility data to enhanced bioavailability.

Conclusion

This guide has detailed a comprehensive approach to characterizing the organic solvent solubility profile of N-Benzyl-2-(4-chloro-phenoxy)-acetamide. By combining a robust experimental methodology—the shake-flask method with HPLC analysis—with a sound theoretical understanding, researchers can generate high-quality, reliable data. The illustrative results demonstrate high solubility in a range of polar organic solvents, providing critical insights that directly inform vehicle selection for preclinical studies and guide the rational design of advanced formulations. This systematic approach to solubility assessment is an indispensable component of modern drug development, enabling scientists to de-risk projects early and accelerate the path to viable drug products.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Gheorghe, A. V., Iacob, B. C., & Pop, A. L. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

-

Kansara, D., & Mitra, A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Shayan, M., & Sanati, A. L. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Collaborative International Pesticides Analytical Council. (2022). MT 181 - Solubility in organic solvents. [Link]

-

Diaz, D. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Wikipedia. High-performance liquid chromatography. [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]

-

ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

All About Science. (2024). Solubility test for Organic Compounds. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 35-41. [Link]

-

Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

-

University of Toronto Scarborough. (n.d.). 3. Determination of Solubility Class. [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 小分子高效液相色谱 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Predictive Metabolic Profiling of N-Benzyl-2-(4-chloro-phenoxy)-acetamide: A Technical Whitepaper

Executive Summary & Structural Deconstruction

The rational optimization of any New Chemical Entity (NCE) necessitates a rigorous deconstruction of its metabolic liabilities early in the discovery pipeline. N-Benzyl-2-(4-chloro-phenoxy)-acetamide (C₁₅H₁₄ClNO₂) is a structurally hybrid scaffold featuring a halogenated phenoxy ether, an acetamide linker, and a benzylamine moiety.

From a mechanistic standpoint, the para-chloro substitution on the phenoxy ring acts as a metabolic shield. The strong electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, significantly reducing its susceptibility to CYP450-mediated electrophilic aromatic hydroxylation. Consequently, the metabolic burden is shifted toward three highly labile sites:

-

The Ether Linkage: Susceptible to oxidative O-dealkylation.

-

The Benzylic Carbon: Prone to hydrogen abstraction and subsequent oxidation.

-

The Amide Bond: Vulnerable to enzymatic hydrolysis.

Understanding these biotransformation pathways is critical, as phenoxyacetamide derivatives have been extensively studied for their ADMET profiles, demonstrating a high degree of susceptibility to CYP-mediated biotransformation ()[1].

Predicted Phase I Metabolic Pathways

Cytochrome P450 (CYP) enzymes, particularly the highly expressed hepatic isoforms CYP3A4 and CYP2C19, are responsible for the oxidative metabolism of over 80% of clinical drugs ()[2]. For N-Benzyl-2-(4-chloro-phenoxy)-acetamide, the primary Phase I pathways are predicted as follows:

Pathway A: CYP450-Mediated O-Dealkylation

CYP enzymes target the electron-rich ether oxygen's adjacent alpha-carbon. The enzyme abstracts a hydrogen atom, followed by oxygen rebound to form an unstable hemiacetal intermediate. This intermediate rapidly collapses to yield 4-chlorophenol and N-benzyl-2-hydroxyacetamide .

-

Causality & Impact: 4-chlorophenol is a known toxicophore that can cause cellular toxicity. In vivo, it will likely be rapidly sequestered via Phase II glucuronidation or sulfation to facilitate renal clearance.

Pathway B: Benzylic Oxidation

The benzylic methylene bridge is highly activated. CYP450-catalyzed oxidation at this site often proceeds via a direct hydrogen abstraction mechanism rather than single electron transfer ()[3]. This forms a carbinolamine intermediate, which is chemically unstable and spontaneously dissociates into benzaldehyde and 2-(4-chloro-phenoxy)-acetamide . Benzaldehyde is subsequently oxidized to benzoic acid by aldehyde dehydrogenases.

Pathway C: Amide Hydrolysis

Hepatic amidases and carboxylesterases target the central acetamide bond. The addition of water across the amide bond cleaves the molecule into benzylamine and 2-(4-chlorophenoxy)acetic acid .

Predicted Phase I metabolic pathways of N-Benzyl-2-(4-chloro-phenoxy)-acetamide.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To empirically validate the predicted pathways and calculate intrinsic clearance ( CLint ), an in vitro assay utilizing Human Liver Microsomes (HLM) is the industry gold standard ()[4].

As an Application Scientist, I design protocols not just as a sequence of steps, but as a self-validating system where every variable is controlled to ensure data integrity.

Step-by-Step Methodology & Causality

-

Substrate Preparation (1 µM Final Concentration):

-

Procedure: Dilute the test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: We strictly use 1 µM to ensure the substrate concentration is well below the Michaelis-Menten constant ( Km ) of the metabolizing enzymes. This guarantees the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately deriving intrinsic clearance ()[5].

-

-

Microsome Addition (0.5 mg/mL Protein):

-

Procedure: Add pooled HLM to the incubation matrix.

-

Causality: A concentration of 0.5 mg/mL balances sufficient enzymatic turnover with the need to minimize non-specific binding of lipophilic drugs to microsomal lipid membranes, which could artificially lower the free fraction of the drug.

-

-

Thermal Pre-incubation:

-

Procedure: Incubate the mixture at 37°C for 5 minutes.

-

Causality: Ensures the system reaches thermal equilibrium before the reaction begins, preventing kinetic lag phases.

-

-

Reaction Initiation (1 mM NADPH):

-

Procedure: Add NADPH to initiate the reaction.

-

Causality: NADPH is the obligate electron-donating cofactor for the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.

-

-

Time-Course Sampling & Quenching:

-

Procedure: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

-

Causality: Ice-cold ACN serves a dual purpose: it instantaneously denatures the metabolic enzymes to halt the reaction at precise time points, and it precipitates proteins to yield a clean supernatant for LC-MS/MS injection.

-

Self-Validating Assay Controls

To ensure the trustworthiness of the data, the system must validate its own competency:

-

Minus-NADPH Control: Incubated for 45 minutes without the cofactor. Logic: If the compound depletes here, the instability is due to chemical degradation or non-CYP enzymes (e.g., amidases), not CYP450s.

-

Positive Controls: Parallel incubations with Midazolam (CYP3A4) and Dextromethorphan (CYP2D6). Logic: Validates the metabolic competency of the specific microsomal batch.

Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

Quantitative Data Interpretation

Metabolic stability parameters are mathematically derived from the log-linear depletion of the parent compound over time ()[5]. Below is a standardized data presentation table illustrating the projected cross-species pharmacokinetic profile for a molecule with this specific structural class.

Note: Data represents projected baseline values for phenoxyacetamide derivatives.

| Species | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Hepatic Extraction Ratio ( EH ) | Clearance Classification |

| Human | 45.2 | 30.6 | 0.45 | Intermediate |

| Rat | 22.5 | 61.6 | 0.68 | High |

| Mouse | 15.8 | 87.7 | 0.75 | High |

Scientist's Insight: The discrepancy between human and rodent clearance is typical for lipophilic benzylamides. Mice and rats possess higher specific activities of CYP isoforms per gram of liver tissue. If this compound were to progress to in vivo rodent models, high first-pass metabolism should be anticipated, likely necessitating intravenous (IV) dosing or formulation optimization to achieve sufficient systemic exposure.

Conclusion

N-Benzyl-2-(4-chloro-phenoxy)-acetamide presents a multi-faceted metabolic profile. While the halogenated phenyl ring is robust against direct oxidation, the molecule's aliphatic ether, benzylic carbon, and central amide bond serve as primary liabilities. By deploying a rigorously controlled, self-validating microsomal stability assay, drug development teams can accurately quantify these vulnerabilities, guiding subsequent structure-activity relationship (SAR) optimization—such as deuteration of the benzylic carbon or steric shielding of the ether linkage—to enhance the compound's pharmacokinetic survivability.

References

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies Source: NIH / Results in Chemistry URL:[Link]

-

Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

Sources

- 1. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

Step-by-step synthesis protocol for N-Benzyl-2-(4-chloro-phenoxy)-acetamide

An Application Note and Detailed Protocol for the Synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide, a compound of interest in medicinal chemistry and drug development due to its core amide scaffold. The synthesis is approached via a robust two-step process, beginning with the preparation of an activated acyl chloride intermediate, followed by its reaction with benzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization, ensuring both scientific integrity and practical applicability.

Introduction and Scientific Context

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various functional materials.[1][2] N-Benzyl-2-(4-chloro-phenoxy)-acetamide incorporates the valuable phenoxy-acetamide moiety, a structural motif present in a range of biologically active molecules.

This protocol details a reliable and efficient method for its synthesis based on the principles of nucleophilic acyl substitution. The chosen synthetic route involves two primary stages:

-

Activation of 2-(4-chlorophenoxy)acetic acid: The carboxylic acid is converted into the more reactive 2-(4-chlorophenoxy)acetyl chloride using thionyl chloride (SOCl₂). This activation step is critical as carboxylic acids are generally not reactive enough to directly acylate amines.

-

Amide Bond Formation: The resulting acyl chloride is then reacted with benzylamine. This reaction proceeds via the well-established Schotten-Baumann mechanism, where a base is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

This application note provides not just the procedural steps but also the underlying chemical rationale, empowering the researcher to understand and, if necessary, adapt the protocol for related molecular targets.

Reaction Scheme and Mechanism

The overall synthesis can be depicted in two sequential reactions:

Step 1: Synthesis of 2-(4-chlorophenoxy)acetyl chloride

Step 2: Synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Mechanism Insight: The Schotten-Baumann Reaction

The second step is a classic example of the Schotten-Baumann reaction. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group is facilitated by a base (in this case, triethylamine), which serves two crucial functions: it deprotonates the amine adduct to increase its nucleophilicity and neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting benzylamine.[3]

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |

| 2-(4-chlorophenoxy)acetic acid | 122-88-3 | C₈H₇ClO₃ | 186.59 | 1.0 | - |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 1.5 | - |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | - | 1.0 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | - | 1.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent | Solvent |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | Solvent | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | Work-up |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | Drying Agent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | Recrystallization |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | - | Recrystallization |

Equipment

-

Round-bottom flasks (flame-dried)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for organic synthesis (beakers, graduated cylinders, separatory funnel)

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the two-step synthesis.

Caption: Overall workflow for the synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-(4-chlorophenoxy)acetyl chloride

Rationale: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for reaction with the amine. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gases, which are easily removed.[4]

-

Setup: Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask. Equip the flask with a reflux condenser, which is fitted with a drying tube. The second neck should be sealed with a septum for reagent addition. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: To the flask, add 2-(4-chlorophenoxy)acetic acid (5.0 g, 26.8 mmol, 1.0 eq) and 30 mL of anhydrous toluene.

-

Reaction Initiation: While stirring, add thionyl chloride (2.9 mL, 40.2 mmol, 1.5 eq) dropwise via syringe. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

Isolation of Acyl Chloride: After cooling the mixture to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(4-chlorophenoxy)acetyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Rationale: This is the key amide bond-forming step. The reaction is performed at 0°C initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. Triethylamine (TEA) is added as a base to scavenge the HCl produced, preventing the formation of benzylammonium hydrochloride salt and driving the equilibrium towards the product.[3][5]

-

Setup: In a separate 250 mL flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (2.87 g, 26.8 mmol, 1.0 eq) and triethylamine (4.5 mL, 32.2 mmol, 1.2 eq) in 80 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 2-(4-chlorophenoxy)acetyl chloride from Step 1 in 20 mL of anhydrous DCM. Add this solution dropwise to the cold, stirring benzylamine solution over 20-30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the benzylamine spot indicates the reaction is complete.

Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. Washing with saturated sodium bicarbonate neutralizes any remaining acidic species, while the brine wash helps to remove water from the organic layer before drying.[5] Recrystallization is an effective final purification step for obtaining a crystalline solid product.

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and finally 50 mL of brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the pure white crystalline product, N-Benzyl-2-(4-chloro-phenoxy)-acetamide, by vacuum filtration. Wash the crystals with a small amount of cold hexane and dry them under vacuum. The expected yield is typically in the range of 80-90%.

Safety and Hazard Information

All manipulations should be carried out in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Acyl Chlorides: Corrosive and moisture-sensitive. May cause respiratory irritation, skin irritation, and serious eye irritation.[6]

-

Benzylamine: Corrosive and flammable. Harmful if swallowed or in contact with skin.

-

Dichloromethane (DCM): Volatile and suspected of causing cancer.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

Always handle these chemicals with extreme care and have appropriate spill kits and quenching agents (like sodium bicarbonate for acids) readily available.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride.

-

Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Kovács, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles.

- Benchchem. (n.d.). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.

-

Li, Z., et al. (2008). N-Benzyl-2-(2,4-dichlorophenoxy)acetamide. National Institutes of Health. Retrieved from [Link]

-

Graudins, E., & Berzins, A. (2017). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride. Retrieved from [Link]

-

Li, Z., et al. (2008). N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

Sources

Advanced Green Syntheses of N-Benzyl-2-(4-chloro-phenoxy)-acetamide: Catalytic and Mechanochemical Pathways

Executive Summary & Strategic Rationale

Phenoxyacetamide derivatives represent a highly versatile class of pharmacophores, frequently utilized in the development of anticonvulsants, enzyme inhibitors, and agrochemicals[1]. The target molecule, N-Benzyl-2-(4-chloro-phenoxy)-acetamide , is traditionally synthesized via the condensation of 4-chlorophenoxyacetic acid and benzylamine. However, conventional protocols rely heavily on stoichiometric, toxic coupling agents (e.g., SOCl₂, EDC, DCC) and hazardous organic solvents, resulting in poor atom economy and unacceptably high Environmental Factors (E-factors).

As the pharmaceutical industry transitions toward sustainable manufacturing, amide bond formation—one of the most frequently executed reactions in drug development—must be optimized for green metrics. This application note details two field-proven, highly efficient green chemistry protocols for synthesizing N-Benzyl-2-(4-chloro-phenoxy)-acetamide: Homogeneous Boric Acid Catalysis and Mechanochemical Liquid-Assisted Grinding (LAG) . Both methods eliminate toxic dehydrating agents, generate water as the primary byproduct, and drastically reduce Process Mass Intensity (PMI).

Mechanistic Causality in Green Amidation

Boric Acid-Mediated Activation

The direct condensation of unactivated carboxylic acids and amines is thermodynamically hindered by the immediate formation of a stable ammonium carboxylate salt, which typically requires extreme temperatures (>180 °C) to dehydrate into an amide[2]. To bypass this thermal barrier without toxic coupling agents, boric acid ( B(OH)3 ) is employed as an environmentally benign Lewis acid catalyst.

Boric acid reacts with 4-chlorophenoxyacetic acid to form a highly electrophilic mixed acyl borate anhydride[3]. This intermediate significantly lowers the activation energy required for nucleophilic attack by benzylamine. Upon successful C–N bond formation, the amide is expelled, water is extruded, and the boric acid catalyst is regenerated[3].

Catalytic cycle of boric acid-mediated direct amidation showing mixed anhydride formation.

Mechanochemical Liquid-Assisted Grinding (LAG)

Mechanochemistry represents a paradigm shift by replacing bulk solvent-driven diffusion with mechanical kinetic energy. In a bead mill, high-velocity collisions provide the energy required to disrupt the crystal lattices of the solid reactants[4]. The addition of a catalytic amount of ethyl acetate (Liquid-Assisted Grinding) creates a localized, highly concentrated liquid phase at the collision interfaces. This drastically enhances mass transfer and molecular mobility while maintaining a macroscopic solid state, allowing the amidation of phenoxyacetic acid derivatives to proceed to near-quantitative yields with virtually zero bulk organic solvent[4].

Step-by-step mechanochemical workflow for solvent-free amide synthesis via bead milling.

Quantitative Method Comparison

The following table summarizes the performance metrics of traditional coupling versus the two green methodologies described in this guide, extrapolated from validated phenoxyacetamide syntheses[3][4].

| Metric | Traditional (EDC/HOBt) | Boric Acid Catalysis | Mechanochemical (LAG) |

| Typical Yield | 80 - 85% | 85 - 89% | 88 - 96% |

| Reaction Time | 12 - 18 hours | 15 - 20 hours | 0.5 - 1 hour |

| E-Factor | > 50 (High waste) | ~ 10 - 15 (Moderate) | ~ 1.5 (Excellent) |

| Primary Byproducts | Urea derivatives, Solvents | Water | Water |

| Scalability | Poor (Exothermic, toxic) | Excellent | Excellent (Continuous flow) |

Experimental Protocols

Protocol A: Boric Acid-Catalyzed Direct Amidation

Design Rationale: We utilize 10 mol% boric acid to balance reaction velocity with catalyst economy[3]. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water. By utilizing a Dean-Stark apparatus, water is continuously removed from the system, driving the equilibrium strictly toward the amide product according to Le Chatelier's principle.

Materials:

-

4-Chlorophenoxyacetic acid (1.0 equiv, 10 mmol, 1.87 g)

-

Benzylamine (1.05 equiv, 10.5 mmol, 1.15 mL)

-

Boric acid (10 mol%, 1.0 mmol, 62 mg)

-

Toluene (30 mL)

Step-by-Step Workflow:

-

Initialization: To a 100 mL round-bottom flask, add 4-chlorophenoxyacetic acid, boric acid, and toluene. Stir for 10 minutes at room temperature to ensure uniform dispersion.

-

Amine Addition: Slowly add benzylamine via syringe. A slight exotherm may occur as the intermediate ammonium salt forms.

-

Azeotropic Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

-

Self-Validation & Quality Control: The protocol is self-validating via two distinct visual cues. First, monitor the Dean-Stark trap; the collection of approximately 0.18 mL of water indicates 100% theoretical conversion[3]. Second, perform TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the acid spot ( Rf≈0.7 ) and the dominance of the amide spot ( Rf≈0.5 ) confirms completion[3].

-

Isolation: Cool the mixture to room temperature. Pour the solution into 50 mL of cold hexanes. The highly hydrophobic N-Benzyl-2-(4-chloro-phenoxy)-acetamide will precipitate.

-

Filtration: Filter the precipitate under a vacuum, wash with cold hexanes, and dry under a vacuum to afford the pure amide.

Protocol B: Mechanochemical Synthesis via Bead Milling

Design Rationale: This protocol completely eliminates bulk reaction solvents. We utilize an agitator speed of 3800 rpm, which provides optimal kinetic energy without pushing the milling equipment to its thermal maximum, preventing substrate degradation[4].

Materials:

-

4-Chlorophenoxyacetic acid (1.0 equiv, 10 mmol, 1.87 g)

-

Benzylamine (1.0 equiv, 10 mmol, 1.09 mL)

-

Ethyl acetate (0.1 equiv, 1.0 mmol, ~98 µL) - LAG Agent

Step-by-Step Workflow:

-

Loading: Charge a zirconia milling jar (equipped with zirconia grinding beads) with 4-chlorophenoxyacetic acid and benzylamine.

-

LAG Activation: Pipette the catalytic amount of ethyl acetate directly onto the solid mixture. Causality: This micro-volume of solvent does not dissolve the bulk powder but creates a highly reactive liquid interface during mechanical impact[4].

-

Milling: Seal the jar and mill at 3800 rpm for 30 minutes[4].

-

Self-Validation & Quality Control: Upon opening the jar, the physical state should have transitioned from a loose powder mixture to a slightly cohesive, homogenous microcrystalline solid, indicating successful phase transformation and bond formation.

-

Aqueous Workup: Transfer the milled solid to a beaker containing 50 mL of ice-cold distilled water. Stir vigorously for 5 minutes. Causality: Any unreacted acid, amine salts, and the ethyl acetate trace will partition into the aqueous phase, while the target amide remains completely insoluble[4].

-

Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold water.

-

Drying: Dry the product in a vacuum oven at 50 °C to constant weight. The isolated yield directly validates the mechanochemical efficiency (expected >90%).

References

-

Title : Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source : PMC / nih.gov URL :2

-

Title : Scalable mechanochemical synthesis of amides using bead milling technology Source : Green Chemistry / RSC Publishing URL : 4

-

Title : Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions Source : World Journal of Chemical Education / Science and Education Publishing URL : 3

-

Title : Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids Source : PMC / nih.gov URL : 1

Sources

- 1. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. Scalable mechanochemical synthesis of amides using bead milling technology - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04764A [pubs.rsc.org]

Application Note: Preparation and Formulation of N-Benzyl-2-(4-chloro-phenoxy)-acetamide for In Vitro Bioassays

Executive Summary & Pharmacological Context

The phenoxyacetamide scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as a versatile backbone for the discovery of novel therapeutic agents[1]. Specifically, N-Benzyl-2-(4-chloro-phenoxy)-acetamide (C₁₅H₁₄ClNO₂) is a highly lipophilic derivative of significant interest in oncology and neurology.

Recent structural hybridizations have demonstrated the efficacy of halogenated phenoxyacetamides as potent 2, where the 4-chlorophenoxy moiety provides essential hydrogen bonding and hydrophobic interactions within the kinase hinge region[2]. Furthermore, these analogs act as 3 through the direct inhibition of PARP-1[3], and have been extensively profiled via QSAR studies as highly selective 4[4].

Because of the compound's high lipophilicity (driven by the benzyl and chlorophenoxy groups), improper aqueous formulation inevitably leads to micro-precipitation. This guide provides a field-proven, self-validating protocol to prepare this compound for in vitro screening, ensuring that your dose-response curves reflect true biological activity rather than solubility artifacts.

Physicochemical Properties & Formulation Rationale

To design an effective formulation strategy, we must first analyze the physical constraints of the molecule. The table below summarizes the critical parameters that dictate our handling procedures.

Table 1: Quantitative Parameters & Formulation Constraints

| Parameter | Value | Formulation Rationale & Causality |

| Molecular Weight | 275.73 g/mol | Required for precise molarity calculations (10 mM stock = 2.757 mg/mL). |

| Estimated LogP | ~3.2 | High lipophilicity mandates 100% anhydrous DMSO for initial solvation. |

| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in water; necessitates a two-step serial dilution protocol. |

| Max Assay DMSO | 0.5% - 1.0% | Exceeding 1% DMSO induces solvent toxicity in HepG2 and MCF-7 cell lines[3]. |

| Storage Conditions | -20°C (Desiccated) | Prevents hydrolysis of the acetamide bond and atmospheric moisture ingress. |

Experimental Workflow & Mechanism of Action

Formulation Workflow

The following diagram illustrates the critical path from dry powder to assay-ready microplates.

Fig 1. Step-by-step formulation workflow for phenoxyacetamide derivatives.

Pharmacological Mechanism

When properly solvated, N-Benzyl-2-(4-chloro-phenoxy)-acetamide engages multiple intracellular targets. The diagram below maps its dual-target apoptotic signaling pathway.

Fig 2. Dual-target apoptotic signaling pathway of halogenated phenoxyacetamides.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Each phase includes mechanical rationales and quality control checkpoints to ensure data integrity.

Phase 1: Preparation of the 10 mM Master Stock

Causality Insight: Dry phenoxyacetamide powders are highly electrostatic. Weighing without static mitigation leads to mass loss on the spatula, resulting in sub-potent stock solutions and right-shifted IC₅₀ curves.

-

Static Mitigation: Pass an anti-static ionizer gun over the analytical balance, weigh boat, and spatula for 10 seconds.

-

Weighing: Accurately weigh 2.76 mg of N-Benzyl-2-(4-chloro-phenoxy)-acetamide into a sterile, amber glass vial. (Note: Amber glass is used to prevent potential UV-induced degradation of the halogenated ring).

-

Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Why anhydrous? Atmospheric moisture lowers the dielectric constant of DMSO. Even 2% water ingress will trigger premature micro-precipitation of the lipophilic 4-chlorophenoxy moiety.

-

-

Homogenization: Vortex the vial for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes to disrupt the crystal lattice without degrading the compound.

-

Aliquotting: Divide the master stock into 50 µL aliquots in tightly sealed tubes. Store at -20°C. Never subject the master stock to more than two freeze-thaw cycles.

Phase 2: Serial Dilution for Dose-Response Curves

Causality Insight: Performing serial dilutions directly in aqueous buffer causes variable DMSO concentrations across the microplate, introducing solvent-toxicity artifacts. Dilutions must be performed in 100% DMSO first.

-

Intermediate Dilutions: Prepare a 9-point, 3-fold serial dilution of the compound in 100% anhydrous DMSO using a V-bottom 96-well plate.

-

Buffer Preparation: Pre-warm your assay buffer (e.g., DMEM with 10% FBS for cell assays, or HEPES buffer for kinase assays) to 37°C.

-

Order of Addition (Critical Step): Transfer 1 µL of the DMSO intermediate dilutions into 199 µL of the pre-warmed assay buffer (yielding a final DMSO concentration of 0.5%).

-

Why this order? Adding aqueous buffer directly into a concentrated DMSO stock creates a localized supersaturated zone, forcing the compound past its nucleation threshold. Adding the compound dropwise into a vortexing/mixing buffer ensures rapid dispersal, maintaining the compound in a metastable, bioavailable state.

-

Phase 3: Self-Validation & Assay Integration

Before exposing cells or enzymes to the compound, you must prove the compound is actually in solution.

-

Validation Checkpoint (Nephelometry/Microscopy): Prior to adding the 0.5% DMSO/assay buffer solution to the target cells, inspect a 100 µL aliquot in a clear-bottom plate under an inverted phase-contrast microscope (20x objective).

-

Pass/Fail Criteria: The absolute absence of birefringent microcrystals validates that the phenoxyacetamide remains fully solvated. If needle-like crystals are observed, the compound has crashed out. Data from that well must be discarded, as precipitated compound cannot interact with cellular targets, leading to false-negative viability or kinase inhibition readouts.

-

Incubation: Proceed to incubate the validated solutions with HepG2 cells (for PARP-1/apoptosis assays) or purified c-Met enzyme for the required duration (typically 48-72 hours for cell viability).

References

- Benchchem.

- Research Communities. "Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition".

- National Institutes of Health. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". PMC.

- Semantic Scholar. "QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors". Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Microwave-Assisted Synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The synthesis of phenoxyacetamide derivatives—a class of molecules with profound significance in antimicrobial, herbicidal, and antiviral drug discovery—traditionally relies on prolonged reflux conditions and hazardous coupling reagents. This application note details a highly optimized, two-step microwave-assisted organic synthesis (MAOS) protocol for N-Benzyl-2-(4-chloro-phenoxy)-acetamide . By transitioning from convective heating to dielectric microwave heating, this workflow reduces total reaction time from >16 hours to under 25 minutes, eliminates the need for toxic dehydrating agents (e.g., DCC/EDC), and drastically lowers the environmental factor (E-factor) of the process.

Mechanistic Grounding: The "Why" of Microwave Synthesis

To master this protocol, one must understand the causality behind the energy transfer. Conventional heating relies on conduction and convection, creating a temperature gradient where the vessel walls are hotter than the reaction mixture. This often leads to thermal degradation at the boundaries.

In contrast, MAOS utilizes a 2.45 GHz electromagnetic field to induce dielectric heating [1]. The polar reactants (chloroacetic acid, benzylamine) and ions (NaOH) continuously attempt to align their dipole moments with the oscillating field. This rapid molecular rotation and ionic conduction generate massive internal friction, resulting in instantaneous, volumetric heating.

Mechanism of microwave dielectric heating in organic synthesis.

By leveraging these principles, we bypass the need for highly reactive acid chlorides. The microwave energy directly overcomes the high activation energy barrier of direct amidation, allowing the carboxylic acid and amine to couple seamlessly [2].

Synthetic Strategy & Pathway Design

The synthesis is divided into two discrete, self-validating phases:

-

Williamson Etherification: The SN2 reaction between 4-chlorophenol and chloroacetic acid in an aqueous alkaline medium.

-

Solvent-Free Direct Amidation: The condensation of the resulting 2-(4-chlorophenoxy)acetic acid with benzylamine.

Synthetic workflow for microwave-assisted amidation.

Self-Validating Experimental Protocol

Phase 1: Microwave-Assisted Williamson Etherification

Causality: Water is chosen as the solvent because of its high loss tangent ( tanδ=0.123 ), making it an excellent microwave absorber. NaOH serves a dual purpose: it deprotonates the 4-chlorophenol to form a highly nucleophilic phenoxide and neutralizes the HCl byproduct, driving the SN2 substitution forward.

Methodology:

-

Preparation: In a 30 mL microwave-safe quartz vessel equipped with a magnetic stir bar, dissolve 4-chlorophenol (10 mmol, 1.28 g) and chloroacetic acid (10 mmol, 0.94 g) in 5 mL of distilled water.

-

Activation: Slowly add NaOH (25 mmol, 1.0 g) in portions. Note: An exothermic neutralization will occur. The excess base ensures complete deprotonation of both the phenol and the carboxylic acid.

-

Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) at 100°C for 5 minutes with dynamic power modulation.

-

Workup & Validation:

-

Allow the vessel to cool to 40°C via compressed air cooling.

-

Transfer the solution to a beaker and acidify dropwise with 2M HCl until pH 2 is reached.

-

Self-Validation Checkpoint: A dense white precipitate must form immediately upon acidification. If the solution remains clear, the etherification failed to reach completion.

-

Filter the precipitate, wash with ice-cold water, and dry under vacuum.

-

Yield verification: Target melting point is 155–157°C. TLC (Hexane:EtOAc 7:3) should show a single spot at Rf≈0.2 (UV active).

-

Phase 2: Solvent-Free Direct Amidation

Causality: Traditional amidation requires coupling agents (DCC, HATU) to activate the carboxylic acid. Here, we use solvent-free conditions with a catalytic amount of Ceric Ammonium Nitrate (CAN) or Boric Acid [3]. Removing the solvent eliminates the thermal mass of a diluent. The intrinsic dipole moments of the neat reactants couple directly with the microwave field, allowing the system to rapidly reach the 150°C required to drive off water and shift the equilibrium toward the amide (Le Chatelier's principle).

Methodology:

-

Preparation: In a clean 10 mL microwave vessel, combine the synthesized 2-(4-chlorophenoxy)acetic acid (5 mmol, 0.93 g), benzylamine (5.5 mmol, 0.59 g), and catalytic Boric acid (5 mol%, 15 mg). Do not add solvent.

-

Irradiation: Seal the vessel. Program the microwave reactor to ramp to 150°C over 2 minutes, and hold at 150°C for 15 minutes. Ensure the internal fiber-optic temperature probe is active to prevent thermal runaway.

-

Workup & Validation:

-

Cool the vessel to 50°C. The product will appear as a viscous melt or crude solid.

-

Add 10 mL of hot ethanol to dissolve the crude mass, then pour into 30 mL of ice-cold 5% NaHCO3 solution to neutralize any unreacted acid.

-

Self-Validation Checkpoint: Perform a TLC of the resulting solid (Hexane:EtOAc 1:1). Stain with Ninhydrin and heat; the absence of a purple spot confirms complete consumption of benzylamine.

-

Filter the solid, wash with dilute HCl (to remove trace amine) and distilled water. Recrystallize from an Ethanol/Water mixture.

-

Yield verification: Confirm structure via FT-IR (sharp N-H stretch at ~3300 cm−1 , strong Amide I C=O stretch at ~1650 cm−1 ).

-

Quantitative Comparative Analysis

The integration of microwave technology transforms this synthesis from a multi-day operation into a rapid, high-throughput process. The table below summarizes the empirical advantages of this protocol over conventional reflux methodologies.

| Process Parameter | Conventional Reflux Methodology | Microwave-Assisted Protocol (MAOS) |

| Heating Mechanism | Conduction / Convection | Dielectric Polarization |

| Step 1 Reaction Time | 4.0 – 6.0 hours | 5.0 minutes |

| Step 2 Reaction Time | 12.0 – 16.0 hours | 15.0 minutes |

| Coupling Reagents | Required (e.g., SOCl₂, DCC) | None (Catalytic direct amidation) |

| Overall Isolated Yield | 45% – 60% | 85% – 92% |

| E-factor (Waste Ratio) | >25 (High solvent/reagent waste) | <5 (Highly sustainable) |

Data synthesis based on established green chemistry metrics for direct amidation and etherification.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry National Center for Biotechnology Information (PMC). URL:[Link][1]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Molecules (MDPI), 2020. URL:[Link][2][3]

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for N-Benzyl-2-(4-chloro-phenoxy)-acetamide extraction

Application Note: Solvent Selection and Extraction Protocol for N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Target Audience: Researchers, Synthetic Chemists, and Process Development Scientists Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Context

N-Benzyl-2-(4-chloro-phenoxy)-acetamide is a highly valuable structural motif in medicinal chemistry and agrochemical development. Aryloxyacetamide derivatives frequently serve as critical intermediates in the synthesis of fibrate-class therapeutics, herbicides, and allosteric modulators such as the Integrated Stress Response Inhibitor (ISRIB) [1].

When isolating this compound from a crude reaction mixture (typically synthesized via the coupling of 2-(4-chlorophenoxy)acetyl chloride with benzylamine), the primary challenge is separating the neutral target molecule from unreacted starting materials and byproducts. Because the target molecule is a neutral amide lacking ionizable acidic or basic centers under physiological pH, and possesses a predicted LogP of approximately 3.5, it is highly lipophilic. Therefore, liquid-liquid extraction (LLE) using an immiscible organic solvent is the most thermodynamically favorable isolation strategy[2].

Solvent Selection Matrix: Causality and Green Chemistry

The ideal extraction solvent must satisfy four self-validating criteria: high solubility for the target lipophilic amide, strict immiscibility with water, a boiling point conducive to facile evaporation, and a safe toxicological profile [2].

Historically, dichloromethane (DCM) has been the default solvent for amide extractions due to its exceptional solvating power [3]. However, modern process chemistry demands sustainable alternatives. Ethyl acetate (EtOAc) is the standard moderately polar alternative [4], but 2-Methyltetrahydrofuran (2-MeTHF) is rapidly emerging as the superior, bio-based "green" drop-in replacement. Derived from renewable lignocellulosic biomass, 2-MeTHF offers excellent phase separation, low toxicity, and superior recovery rates for lipophilic organics[5, 6].

Table 1: Quantitative Comparison of Extraction Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Water Miscibility | Environmental / Safety Profile | Suitability for Aryloxyacetamides |

| 2-MeTHF | 80.2 | 0.86 | Low (forms clean phases) | Excellent (Bio-based, low toxicity) | Optimal - High recovery, green profile. |

| Ethyl Acetate | 77.1 | 0.90 | Moderate (~8.3%) | Good (Readily biodegradable) | Strong - Standard industry choice. |

| DCM | 39.6 | 1.33 | Very Low (~1.3%) | Poor (Toxic, volatile, halogenated) | Sub-optimal - Phase inversion risks, toxic. |

| Toluene | 110.6 | 0.87 | Negligible | Moderate (Flammable, reprotoxic) | Poor - High boiling point impedes drying. |

Mechanistic Extraction Workflow

To achieve >99% purity without chromatography, we exploit the pKa differences of the reaction components. Unreacted benzylamine (conjugate acid pKa ~9.3) is protonated and driven into the aqueous phase using an acidic wash. Conversely, unreacted 2-(4-chlorophenoxy)acetic acid (pKa ~3.1) is deprotonated and removed via a mild basic wash. The neutral target amide remains securely in the organic phase throughout this self-validating cycle.

Fig 1: Acid-base liquid-liquid extraction workflow isolating neutral aryloxyacetamides.

Step-by-Step Extraction Protocol

Reagents Required:

-

Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Quenching and Initial Partitioning: Transfer the crude reaction mixture to a separatory funnel. Dilute with 2-MeTHF (approx. 10 mL per 1 mmol of theoretical product) and an equal volume of deionized water. Stopper and invert gently, venting frequently to release pressure. Allow the layers to separate. Causality note: 2-MeTHF is less dense than water (0.86 g/mL), meaning the organic phase containing your product will be the top layer.

-

Amine Removal (Acid Wash): Drain the lower aqueous layer. Add 1M HCl (0.5x the volume of the organic phase) to the separatory funnel. Shake vigorously and vent. Allow phase separation and drain the lower aqueous layer. Repeat this step once. This ensures all basic benzylamine impurities are converted to water-soluble hydrochloride salts.

-

Acid Removal (Base Wash): Add saturated NaHCO₃ solution (0.5x the volume of the organic phase) to the organic layer. Caution: CO₂ gas will evolve if residual acid is present; vent immediately and frequently. Shake gently, allow separation, and drain the lower aqueous layer. This converts unreacted 4-chlorophenoxyacetic acid into its highly water-soluble sodium salt.

-

Desiccation (Brine Wash & Drying): Wash the organic layer with saturated brine to draw out dissolved water via osmotic pressure. Transfer the top organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ incrementally until the powder flows freely like snow, indicating all residual water has been absorbed.

-

Recovery: Filter the suspension through a fluted filter paper to remove the hydrated drying agent. Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator (Bath temp: 40°C) to yield the crude N-Benzyl-2-(4-chloro-phenoxy)-acetamide as a solid [4].

Expert Troubleshooting Insights

-

Emulsion Formation: Aryloxy compounds can occasionally act as weak surfactants, causing emulsions during the NaHCO₃ wash. If an emulsion forms, do not shake vigorously. Instead, add a small amount of solid NaCl directly to the separatory funnel or pass the biphasic mixture through a pad of Celite to break the interfacial tension.

-

Solvent Swapping: If the subsequent synthetic step requires a different solvent (e.g., crystallization from ethanol), ensure the 2-MeTHF or EtOAc is completely stripped. 2-MeTHF forms a positive azeotrope with water (71°C, 10.6% water), which is highly advantageous as it effectively "pulls" residual moisture out of your product during rotary evaporation [6].

References

-

Binding of the integrated stress response inhibitor, ISRIB, reveals a regulatory site in the nucleotide exchange factor, eIF2B. ResearchGate. Available at:[Link]

-

Conditions for Ideal Extraction Solvents. University of Alberta. Available at: [Link]

-